Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Catalog No.
S779944
CAS No.
175136-62-6
M.F
C24H9F18P
M. Wt
670.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

CAS Number

175136-62-6

Product Name

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C24H9F18P

Molecular Weight

670.3 g/mol

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Ligand for Transition-Metal Catalysis:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.

This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.

Applications in Cross-Coupling Reactions:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu-) like amines, amides, and alkenes.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-CH=CH-B(OH)2) and aryl or vinyl halides (Ar-X or R-CH=CH-X).
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and aryl or vinyl halides (Ar-X or R-CH=CH-X).

Other Applications:

Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:

  • Hydrogenation reactions: This involves the addition of hydrogen (H2) to unsaturated organic molecules (molecules containing double or triple bonds).
  • Hydroamination reactions: This involves the addition of an amine group (NH2) to an unsaturated organic molecule.

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the molecular formula C24H9F18P and a molecular weight of 670.281 g/mol. It features three 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom. The compound is characterized by its high stability and significant electronic effects due to the presence of multiple trifluoromethyl groups, which enhance its utility as a ligand in various catalytic processes. It is insoluble in water and has a melting point between 98°C and 102°C and a boiling point of approximately 128°C to 130°C at reduced pressure (0.5 mmHg) .

P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form secondary amines.
  • Heck Reaction: It facilitates the coupling of alkenes with aryl halides to produce substituted alkenes.
  • Hiyama Coupling: This reaction allows for the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: It enables the coupling of organozinc reagents with aryl halides .

These reactions benefit from the unique steric and electronic properties imparted by the trifluoromethyl groups.

The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:

  • Preparation of Trifluoromethylated Phenyl Compounds: Starting materials are synthesized or obtained that contain the trifluoromethyl groups.
  • Phosphination Reaction: The trifluoromethylated phenyl compounds are reacted with phosphorus trichloride or another phosphorus source under controlled conditions to form tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (≥94%) .

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine serves various roles in chemical research and industrial applications:

  • Catalysis: It is widely used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal complexes and enhance reaction rates.
  • Organic Synthesis: The compound is integral in synthesizing complex organic molecules through various coupling reactions.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.

Studies on interaction mechanisms involving tris[3,5-bis(trifluoromethyl)phenyl]phosphine often focus on its role as a ligand in metal complexes. For instance, investigations into its interactions with rhodium have shown that it can significantly influence catalytic activity through electronic modulation. Research has also highlighted how the steric hindrance introduced by the bulky trifluoromethyl groups affects ligand behavior and stability in catalytic systems .

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is part of a broader class of trifluoromethylated phosphines that exhibit similar electronic properties but differ in structure and reactivity. Some notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Tris[4-(trifluoromethyl)phenyl]phosphineContains trifluoromethyl groups on para positionsDifferent steric effects due to para positioning
Tris[2-(trifluoromethyl)phenyl]phosphineTrifluoromethyl groups on ortho positionsPotentially different reactivity patterns
Tris(phenyl)phosphineNo trifluoromethyl groupsLacks enhanced electronic properties

The uniqueness of tris[3,5-bis(trifluoromethyl)phenyl]phosphine lies in its specific arrangement of trifluoromethyl groups which contribute to its distinct steric and electronic profile, making it particularly effective as a ligand in catalysis compared to other phosphines.

XLogP3

9.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Dates

Modify: 2023-08-15

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